![molecular formula C19H21N5O4 B2955780 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 878423-21-3](/img/structure/B2955780.png)
2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity .
Molecular Structure Analysis
The molecular structure of this compound would be complex, given the presence of multiple functional groups and rings. The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the acetic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an acetic acid group could make the compound acidic .Scientific Research Applications
Drug Development and Synthesis
The compound has potential applications in the synthesis of pharmaceutical drugs. For instance, similar compounds have been used in the development of effective synthetic routes for drugs like rilpivirine, which is used to treat HIV-1 . The optimization of synthetic procedures using less toxic reagents and solvents is a key area of research, and this compound could play a role in such advancements.
Chiral Separation Techniques
Chiral separation is crucial in the pharmaceutical industry to ensure the purity of enantiomers in drug synthesis. Compounds like AKOS000725312 can be used to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), aiding in the separation of racemic mixtures .
Green Chemistry Applications
The compound’s derivatives could be synthesized using green chemistry principles, such as employing ionic liquids as environmentally friendly solvents. This approach aligns with the increasing demand for sustainable practices in chemical synthesis .
Heterocyclic Chemistry
Heterocyclic compounds are a fundamental part of many pharmaceuticals. The structure of AKOS000725312 suggests it could be a precursor in the synthesis of various heterocyclic compounds, which have a wide range of pharmacological activities .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-11-7-12(2)9-13(8-11)22-5-4-6-23-15-16(20-18(22)23)21(3)19(28)24(17(15)27)10-14(25)26/h7-9H,4-6,10H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGVQUDMXAPSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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